2-Fluoro-6-formylpyridine-4-sulfonyl chloride
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Overview
Description
2-Fluoro-6-formylpyridine-4-sulfonyl chloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the diazotization of substituted 2-aminopyridines followed by treatment with sodium nitrite in hydrofluoric acid (HF) to introduce the fluorine atom . The formyl group can be introduced via formylation reactions, and the sulfonyl chloride group can be added using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-formylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Boronic acids, palladium catalysts
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Carboxylic Acids: Formed by oxidation of the formyl group
Alcohols: Formed by reduction of the formyl group
Scientific Research Applications
2-Fluoro-6-formylpyridine-4-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors in the central nervous system.
Agrochemicals: Employed in the development of herbicides and insecticides due to its ability to interfere with biological pathways in pests.
Materials Science: Utilized in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-formylpyridine-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Receptor Binding: It can bind to receptors in the central nervous system, modulating their activity and affecting neurotransmission.
Biological Pathways: In agrochemicals, it disrupts key biological pathways in pests, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-formylpyridine: Lacks the sulfonyl chloride group but shares similar reactivity due to the presence of the fluorine and formyl groups.
2-Fluoro-4-sulfonyl chloride pyridine: Lacks the formyl group but has similar reactivity due to the presence of the fluorine and sulfonyl chloride groups.
6-Formylpyridine-4-sulfonyl chloride: Lacks the fluorine atom but has similar reactivity due to the presence of the formyl and sulfonyl chloride groups.
Uniqueness
2-Fluoro-6-formylpyridine-4-sulfonyl chloride is unique due to the combination of fluorine, formyl, and sulfonyl chloride groups in a single molecule. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C6H3ClFNO3S |
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Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-fluoro-6-formylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClFNO3S/c7-13(11,12)5-1-4(3-10)9-6(8)2-5/h1-3H |
InChI Key |
ZKNXUQQTIHZOTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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